
GSK-B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK-B is a novel potent γ-secretase modulator, decreasing Aβ42, increasing Aβ38 and having no effect on Aβ40 levels.
科学的研究の応用
Metabolic Disorders
GSK-3 Inhibition in Diabetes Management
GSK-3 plays a critical role in glucose metabolism and insulin signaling. Studies have shown that inhibition of GSK-3 can improve glucose tolerance and insulin sensitivity. For instance, in animal models, conditional ablation of GSK-3β resulted in increased beta cell mass and improved glucose tolerance on high-fat diets, suggesting its potential as a therapeutic target for type 2 diabetes .
Table 1: Effects of GSK-3 Inhibition on Glucose Metabolism
Neurodegenerative Diseases
Role in Alzheimer's Disease
GSK-3 is implicated in the pathophysiology of Alzheimer's disease (AD). Multi-target inhibitors designed to inhibit both GSK-3β and cyclin-dependent kinase 5 (CDK5) have shown promise in preventing neurotoxicity associated with amyloid-beta peptides . These dual inhibitors can potentially mitigate cognitive decline by targeting multiple pathways involved in AD.
Table 2: Dual Inhibitors Targeting GSK-3β and CDK5
Psychiatric Disorders
Bipolar Disorder Treatment
Inhibition of GSK-3 has been explored as a treatment strategy for bipolar disorder (BD). Lithium, a known GSK-3 inhibitor, alongside other mood stabilizers, has demonstrated mild cognitive improvements in BD patients. Research indicates that targeting GSK-3 may enhance therapeutic outcomes for individuals suffering from mood disorders .
Cancer Therapeutics
Targeting Tumor Growth
GSK-3 is involved in various cancer pathways, making it a viable target for cancer therapy. Inhibition of GSK-3 has been associated with reduced proliferation of cancer cells and increased apoptosis. Studies have indicated that GSK-3 inhibitors could enhance the efficacy of existing chemotherapeutics by modulating key signaling pathways involved in tumor growth .
Table 3: Impact of GSK-3 Inhibition on Cancer Cell Proliferation
Cancer Type | Study Design | Result | Reference |
---|---|---|---|
Breast Cancer | In vitro assays | Reduced cell proliferation with GSK-3 inhibitors | |
Colorectal Cancer | Animal studies | Increased apoptosis with combined therapy |
Case Study 1: Diabetes Management
In a study involving β-Gsk-3β−/− mice, researchers observed significant improvements in glucose tolerance and insulin secretion compared to control groups. The findings suggest that targeted inhibition of GSK-3 could be an effective strategy for managing type 2 diabetes through enhanced insulin signaling pathways .
Case Study 2: Alzheimer's Disease
A recent investigation into multi-target drugs revealed that compounds inhibiting both GSK-3β and CDK5 not only protected neuronal cells from amyloid-beta toxicity but also improved cognitive functions in animal models. This highlights the importance of polypharmacology in developing effective treatments for complex neurodegenerative diseases .
化学反応の分析
Indirubin-3′-Oxime Derivatives
-
Chalcone Addition : Indirubin-3′-oxime reacts with substituted chalcones via aldol condensation.
-
Amine Functionalization : Secondary amines (e.g., morpholine, piperazine) are introduced via nucleophilic substitution or reductive amination.
-
Click Chemistry : Azide-alkyne cycloaddition (Huisgen reaction) generates triazole-linked derivatives (e.g., compound 6n ).
Key Reaction Conditions :
-
Solvents: Ethanol, DMF, or THF under reflux (60–80°C).
-
Catalysts: K₂CO₃ for deprotonation, Cu(I) for click chemistry.
-
Yields: 70–90% for chalcone additions; 65–85% for click products.
Critical Binding Interactions with GSK-3β
Structural Motifs and Reactivity (Sources , , ):
Compound | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|
Indirubin-3′-oxime | -12.1 | H-bonds: Val135, Ile62; π-π stacking: Phe67, Tyr134 |
Oxazole-4-carboxamide (Compound 1 ) | -14.9 | H-bonds: Asp133, Arg141; hydrophobic: Leu132, Val110 |
Diazine derivative (8 ) | -13.8 | H-bonds: Asp200, Gln185; π-alkyl: Val70, Leu188 |
Mechanistic Insights :
-
Priming Phosphorylation : Substrates with SXXXS motifs (e.g., β-catenin) require priming kinase activity for GSK-3β processive phosphorylation .
-
Hydrogen Bond Networks : Asp133 and Val135 form critical H-bonds with oxime groups, enhancing inhibitory potency .
Reaction Selectivity and Off-Target Effects
Kinase Inhibition Profile (Source ):
GSK-3β inhibitors often cross-react with DYRK1A/B due to conserved catalytic residues (e.g., Asp247).
Inhibitor | GSK-3β IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | Selectivity (Fold) |
---|---|---|---|
Oxazole-4-carboxamide | 3.3 | 140 | 42.4 |
Indirubin-6f | 18.2 | >1,000 | >55 |
SAR Observations :
-
Substituent Effects : Ethoxy groups at R₁ (e.g., 6f ) improve selectivity by avoiding DYRK1A’s steric gatekeeper residues .
-
Bulk Tolerance : Bulky substituents (e.g., OC₃H₇ in 6i ) reduce affinity due to conformational strain in the ATP-binding pocket .
ADMET and Solubility Optimization
Guidelines from GSK’s Solvent Sustainability Data (Source , ):
-
LogP Threshold : Optimal range 1–3 to balance permeability and solubility.
-
Polar Surface Area (PSA) : <90 Ų for CNS penetration (e.g., compound 6n : PSA = 78 Ų).
-
Toxicophores : Avoid nitro groups (hepatotoxicity) and primary amines (hERG inhibition).
Biotransformation Reactions :
-
Oxime Hydrolysis : Indirubin-3′-oxime derivatives undergo hepatic hydrolysis to release nitric oxide, contributing to cytotoxicity .
-
N-Dealkylation : Morpholine and piperazine moieties are metabolized to secondary amines, enhancing renal clearance .
Computational Validation
Free Energy Perturbation (FEP) (Source , ):
-
ΔG Binding : Correlates with experimental IC₅₀ (R² = 0.88).
-
vdW Dominance : 70–80% of binding energy arises from hydrophobic interactions (e.g., Leu132, Val110).
特性
CAS番号 |
884599-96-6 |
---|---|
分子式 |
C27H31F6NO2 |
分子量 |
515.5404 |
IUPAC名 |
[1-[4-Methyl-1(R)-(4-trifluoromethyl-phenyl)-pentyl]-2(S)-(4-trifluoromethyl-phenyl)-piperidin-4(R)-yl]-acetic acid |
InChI |
InChI=1S/C27H31F6NO2/c1-17(2)3-12-23(19-4-8-21(9-5-19)26(28,29)30)34-14-13-18(16-25(35)36)15-24(34)20-6-10-22(11-7-20)27(31,32)33/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,35,36)/t18-,23-,24+/m1/s1 |
InChIキー |
JWENOJGRPMPNAG-QFWMQHCXSA-N |
SMILES |
O=C(O)C[C@H]1C[C@@H](C2=CC=C(C(F)(F)F)C=C2)N([C@@H](C3=CC=C(C(F)(F)F)C=C3)CCC(C)C)CC1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GSK-B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。